molecular formula C15H25N3O4S3 B11929173 3-((2-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethyl)disulfanyl)propanoic acid

3-((2-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethyl)disulfanyl)propanoic acid

Cat. No.: B11929173
M. Wt: 407.6 g/mol
InChI Key: LUKYYZVIDAWYMZ-UHFFFAOYSA-N
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Description

3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid is a cleavable, biotinylated crosslinker. This compound is widely used in chemical biology for labeling target proteins in biological experiments and assays. It features a biotin group and propanoic acid separated by a disulfide linkage, which allows for the removal of the biotin group under reducing conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid involves the conjugation of biotin with a disulfide-containing linker. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of 3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid undergoes several types of chemical reactions:

Common Reagents and Conditions

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)

    Coupling Reagents: N-hydroxysuccinimide (NHS), N,N’-dicyclohexylcarbodiimide (DCC)

    Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO)

Major Products Formed

Scientific Research Applications

3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid involves:

Comparison with Similar Compounds

Similar Compounds

    3-[2-N-(Biotinyl)aminoethylthio]propanoic Acid: Similar structure but lacks the disulfide linkage, making it non-cleavable.

    Biotin-PEG3-Amine: Contains a polyethylene glycol (PEG) linker, providing increased solubility and flexibility.

    Biotin-PEG3-Maleimide: Features a maleimide group for thiol-reactive biotinylation .

Uniqueness

3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid is unique due to its cleavable disulfide linkage, allowing for reversible biotinylation. This property makes it particularly useful in applications where temporary labeling is required .

Properties

Molecular Formula

C15H25N3O4S3

Molecular Weight

407.6 g/mol

IUPAC Name

3-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyldisulfanyl]propanoic acid

InChI

InChI=1S/C15H25N3O4S3/c19-12(16-6-8-25-24-7-5-13(20)21)4-2-1-3-11-14-10(9-23-11)17-15(22)18-14/h10-11,14H,1-9H2,(H,16,19)(H,20,21)(H2,17,18,22)

InChI Key

LUKYYZVIDAWYMZ-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCSSCCC(=O)O)NC(=O)N2

Origin of Product

United States

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